Nalpha-[(2s)-2-{[[(1r)-1-Amino-3-Phenylpropyl](Hydroxy)phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DG013A is a phosphinic acid tripeptide mimetic inhibitor. It is known for its ability to inhibit endoplasmic reticulum aminopeptidase 1 (ERAP1) and endoplasmic reticulum aminopeptidase 2 (ERAP2) with IC50 values of 33 nM and 11 nM, respectively . This compound has shown potential in the research of autoimmune diseases and cancer .
准备方法
The synthesis of DG013A involves a stereoselective route to ensure high enantiomeric and diastereomeric purity . The synthetic route includes the following steps:
Formation of the phosphinic acid moiety: This involves the reaction of a suitable phosphinic acid precursor with a tripeptide scaffold.
Coupling reactions: The tripeptide scaffold is coupled with the phosphinic acid moiety under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
化学反应分析
DG013A undergoes various chemical reactions, including:
Inhibition reactions: It inhibits ERAP1 and ERAP2 by binding to their active sites, preventing the trimming of antigenic peptides.
Substitution reactions: The compound can undergo substitution reactions at the phosphinic acid moiety, leading to the formation of analogues with different properties.
Common reagents used in these reactions include phosphinic acid precursors, tripeptide scaffolds, and coupling agents. The major products formed from these reactions are analogues of DG013A with varying inhibitory activities .
科学研究应用
DG013A has several scientific research applications:
Autoimmune diseases: It is used to study the role of ERAP1 and ERAP2 in autoimmune diseases by inhibiting their activity and observing the effects on antigen presentation.
Cancer research: DG013A is used to investigate the role of ERAP1 and ERAP2 in cancer immunotherapy.
Biological studies: The compound is used as a tool to understand the molecular mechanisms of antigen processing and presentation.
作用机制
DG013A exerts its effects by inhibiting the activity of ERAP1 and ERAP2. These enzymes are involved in the trimming of antigenic peptides for presentation on major histocompatibility complex class I molecules. By inhibiting these enzymes, DG013A alters the repertoire of peptides presented on the cell surface, potentially enhancing immune responses against tumors and modulating immune responses in autoimmune diseases .
相似化合物的比较
DG013A is unique due to its high affinity and selectivity for ERAP1 and ERAP2. Similar compounds include:
Phosphinic acid tripeptide analogues: These compounds share a similar structure and mechanism of action but may have different affinities and selectivities for ERAP1 and ERAP2.
Other ERAP inhibitors: Compounds such as those targeting insulin-regulated aminopeptidase (IRAP) also share similarities with DG013A but have different molecular targets and applications.
DG013A stands out due to its potent inhibitory activity and its application in both autoimmune disease and cancer research .
属性
分子式 |
C27H37N4O4P |
---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid |
InChI |
InChI=1S/C27H37N4O4P/c1-18(2)14-21(17-36(34,35)25(28)13-12-19-8-4-3-5-9-19)27(33)31-24(26(29)32)15-20-16-30-23-11-7-6-10-22(20)23/h3-11,16,18,21,24-25,30H,12-15,17,28H2,1-2H3,(H2,29,32)(H,31,33)(H,34,35)/t21-,24+,25-/m1/s1 |
InChI 键 |
QKFOTLXPIIESQI-IEZKXTBUSA-N |
手性 SMILES |
CC(C)C[C@H](CP(=O)([C@H](CCC1=CC=CC=C1)N)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
规范 SMILES |
CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。